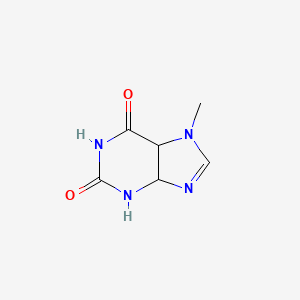
7-methyl-4,5-dihydro-3H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methylxanthine can be synthesized through various methods. One approach involves the reaction between 4-amino-1-methylimidazole-5-carboxamide and diethyl carbonate . Another method utilizes a mixed-culture biocatalytic process involving engineered Escherichia coli strains. These strains are designed to convert caffeine to 7-methylxanthine under optimal conditions, achieving high yields and purity .
Industrial Production Methods
Industrial production of 7-methylxanthine often employs biocatalytic processes due to their efficiency and environmental friendliness. For example, a biocatalytic process using metabolically engineered Escherichia coli strains has been developed to produce 7-methylxanthine from theobromine. This method operates at 30°C and atmospheric pressure, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 7-methylxanthine include diethyl carbonate and specific enzymes from engineered microbial strains. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and purity .
Major Products Formed
The major products formed from the reactions involving 7-methylxanthine include various methylxanthine derivatives, which are used in different scientific and industrial applications .
Scientific Research Applications
7-Methylxanthine has a wide range of scientific research applications:
Mechanism of Action
7-Methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This antagonism leads to increased alertness and wakefulness, improved cognitive function, and reduced fatigue . Additionally, it inhibits phosphodiesterase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
7-Methylxanthine is similar to other methylxanthines, such as caffeine, theobromine, and theophylline. it is unique in its specific applications and effects:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulating effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Theophylline: Used primarily for its bronchodilator properties in treating respiratory conditions
These compounds share a common xanthine structure but differ in their specific effects and applications, making 7-methylxanthine a valuable compound for targeted research and therapeutic uses.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
7-methyl-4,5-dihydro-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H8N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2-4H,1H3,(H2,8,9,11,12) |
InChI Key |
RVNBZBLNDMYZEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















